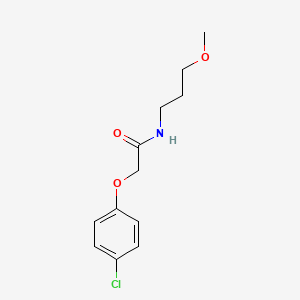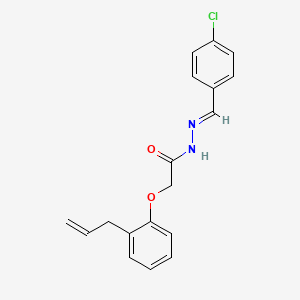
2-(4-chlorophenoxy)-N-(3-methoxypropyl)acetamide
Descripción general
Descripción
2-(4-chlorophenoxy)-N-(3-methoxypropyl)acetamide, also known as clofencet or N-(4-chlorophenoxy)-N-(3-methoxypropyl)acetamide, is a chemical compound that belongs to the family of acetamides. Clofencet is a white crystalline powder that is soluble in organic solvents but insoluble in water. It has been widely used in scientific research due to its unique properties.
Mecanismo De Acción
Clofencet acts as an inhibitor of prostaglandin synthesis by inhibiting the cyclooxygenase enzyme. This inhibition leads to a decrease in the production of prostaglandins, which are involved in inflammation and pain. Clofencet has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
Clofencet has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have anti-cancer effects by inhibiting the growth of cancer cells. Clofencet has been shown to have a low toxicity profile and is well-tolerated in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Clofencet has several advantages for use in lab experiments. It is a readily available and inexpensive reagent that can be easily synthesized. It has a low toxicity profile and is well-tolerated in animal models. However, 2-(4-chlorophenoxy)-N-(3-methoxypropyl)acetamide has some limitations. It is insoluble in water, which can limit its use in aqueous-based experiments. It also has a short half-life, which can limit its effectiveness in some experiments.
Direcciones Futuras
There are several future directions for the use of 2-(4-chlorophenoxy)-N-(3-methoxypropyl)acetamide in scientific research. It has potential as a starting material for the synthesis of new anti-inflammatory and anti-cancer agents. Clofencet can also be used as a tool to study the role of prostaglandins in inflammation and pain. Further research is needed to fully understand the mechanism of action of 2-(4-chlorophenoxy)-N-(3-methoxypropyl)acetamide and its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Clofencet has been used in several scientific research studies due to its unique properties. It has been used as a reagent in the synthesis of various compounds such as 4-chlorophenoxyacetic acid and 4-chlorophenylacetic acid. Clofencet has also been used as a starting material in the synthesis of biologically active compounds such as anti-inflammatory and anti-cancer agents.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-(3-methoxypropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3/c1-16-8-2-7-14-12(15)9-17-11-5-3-10(13)4-6-11/h3-6H,2,7-9H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNDKBXRKVXFDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)COC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(3-methoxypropyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3863310.png)


![5,6,7-trimethoxy-4-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]quinoline](/img/structure/B3863332.png)
![N'-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-pyridinecarbohydrazide](/img/structure/B3863334.png)

![ethyl 7-methyl-5-(3-nitrophenyl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3863344.png)

![4-(dimethylamino)benzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B3863348.png)
![2-chlorobenzaldehyde O-{[(4-methylphenyl)amino]carbonyl}oxime](/img/structure/B3863356.png)
![N'-{[4-oxo-2-(2-pyridinylthio)-4H-pyrido[1,2-a]pyrimidin-3-yl]methylene}benzohydrazide](/img/structure/B3863370.png)
![5-amino-3-[1-cyano-2-(1-naphthyl)vinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3863381.png)
![2-[1-(3-chlorophenyl)-3-(4-morpholinyl)-3-oxopropyl]phenol](/img/structure/B3863387.png)
